molecular formula C6H6FNO2S B13675737 3-Fluoro-5-(methylsulfonyl)pyridine

3-Fluoro-5-(methylsulfonyl)pyridine

Cat. No.: B13675737
M. Wt: 175.18 g/mol
InChI Key: SZXLFQBZLRBVIG-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylsulfonyl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a methylsulfonyl group (–SO₂CH₃) at the 5-position of the pyridine ring.

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

3-fluoro-5-methylsulfonylpyridine

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3

InChI Key

SZXLFQBZLRBVIG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective fluorination of pyridine derivatives using reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . This method provides high yields and is widely used in the synthesis of fluorinated pyridines.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Selectfluor®: Used for selective fluorination.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing Agents: Used for oxidation of the methylsulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield sulfone derivatives.

Scientific Research Applications

3-Fluoro-5-(methylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylsulfonyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a PLK4 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell division and proliferation . This inhibition can lead to the arrest of cell division in the S/G2 phase and impact downstream signaling pathways regulated by PLK4.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridine derivatives with variations in substituent type, position, and functional groups:

Compound Name Substituents (Position) Key Properties/Applications Reference Evidence
3-Fluoro-5-(methylsulfonyl)pyridine –F (3), –SO₂CH₃ (5) Potential COX-2 inhibition, electrophilic core N/A (Hypothetical)
2-Fluoro-5-(methylthio)pyridine –F (2), –SCH₃ (5) Reduced electron withdrawal vs. –SO₂CH₃
6-CHLORO-2-FLUORO-3-METHANESULFONYL-PYRIDINE –Cl (6), –F (2), –SO₂CH₃ (3) Reactivity in cross-coupling reactions
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine –F (3), –C₅H₈N (5) Versatile scaffold for CNS-targeting drugs
5-Fluoropyridine-3-boronic acid, pinacol ester –F (5), –B(O₂C₂H₈) (3) Suzuki-Miyaura coupling precursor
Key Observations:
  • Electron-Withdrawing Effects : The methylsulfonyl group (–SO₂CH₃) in this compound enhances electrophilicity at the pyridine ring compared to methylthio (–SCH₃) or boronate esters (–B(OR)₂) .
  • Positional Influence : Fluorine at the 3-position (meta to sulfonyl) may optimize steric and electronic interactions in enzyme-binding pockets, as seen in COX-2 inhibitors like imidazo[1,2-a]pyridine derivatives (IC₅₀ = 0.07–0.08 µM) .

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